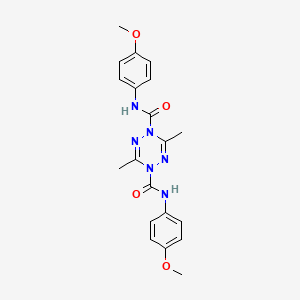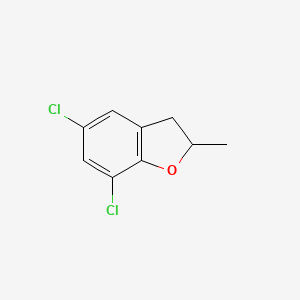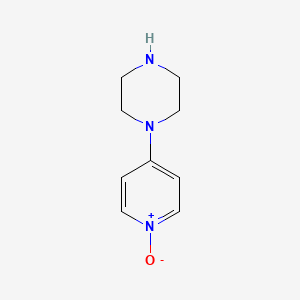
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring bonded to a pyridine ring with an oxo group at the 1-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve the use of these synthetic routes under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxo group can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to their modulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds have a similar structure but with a piperidine ring instead of a piperazine ring.
Other piperazine derivatives: Compounds like 1-(4-pyridyl)piperazine share structural similarities but differ in the position and type of substituents.
Homopiperazine derivatives: These compounds have an additional carbon atom in the ring structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
337956-37-3 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(1-oxidopyridin-1-ium-4-yl)piperazine |
InChI |
InChI=1S/C9H13N3O/c13-12-5-1-9(2-6-12)11-7-3-10-4-8-11/h1-2,5-6,10H,3-4,7-8H2 |
InChI Key |
FFIPFUBVDWHOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


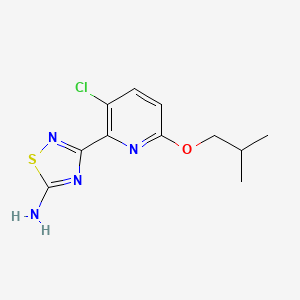
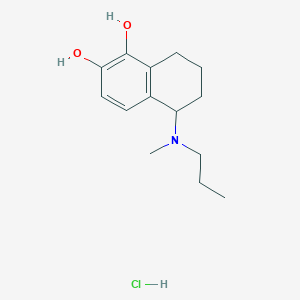

![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
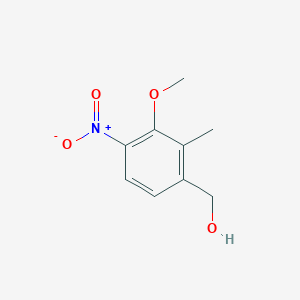
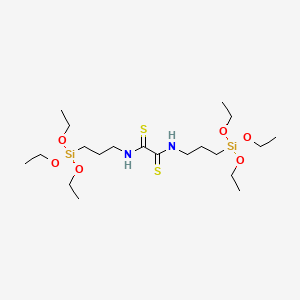
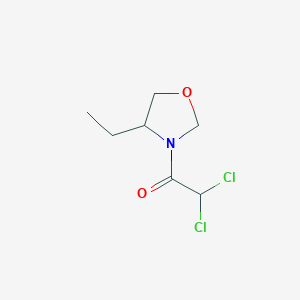
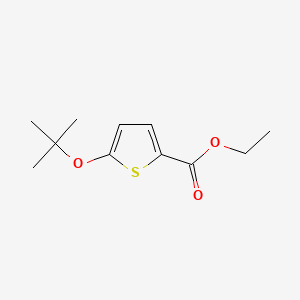
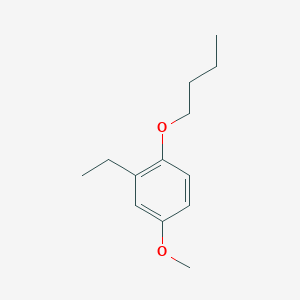
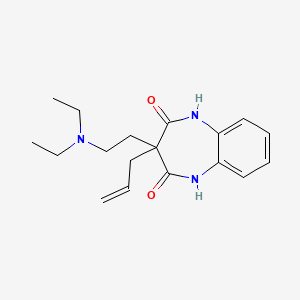
![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)
